beta-Zearalanol

Descripción

Propiedades

IUPAC Name |

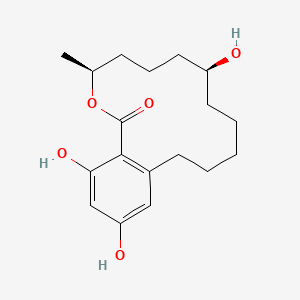

(4S,8S)-8,16,18-trihydroxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),15,17-trien-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26O5/c1-12-6-5-9-14(19)8-4-2-3-7-13-10-15(20)11-16(21)17(13)18(22)23-12/h10-12,14,19-21H,2-9H2,1H3/t12-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWTTZBARDOXEAM-JSGCOSHPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(CCCCCC2=C(C(=CC(=C2)O)O)C(=O)O1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCC[C@H](CCCCCC2=C(C(=CC(=C2)O)O)C(=O)O1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3022532 | |

| Record name | Taleranol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42422-68-4 | |

| Record name | β-Zearalanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42422-68-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Taleranol [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042422684 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Taleranol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4S,8S)-8,16,18-trihydroxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),15,17-trien-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TALERANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HUN219N434 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to beta-Zearalanol: Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-Zearalanol, also known as Taleranol, is a semi-synthetic, non-steroidal estrogen belonging to the resorcylic acid lactone group. It is a reduced metabolite of the mycotoxin zearalenone (ZEA), which is produced by various Fusarium species commonly found contaminating cereals and animal feed. Due to its structural similarity to endogenous estrogens, this compound exhibits significant estrogenic activity, allowing it to bind to estrogen receptors and elicit hormonal responses. This property has led to its investigation as an animal growth promotant, though it has not been commercialized for this purpose. For researchers, this compound serves as a critical analytical standard and a subject of toxicological and pharmacological studies, particularly in understanding the mechanisms of endocrine disruption, cytotoxicity, and apoptosis induction in mammalian cells. This guide provides a comprehensive overview of its chemical structure, physicochemical and spectral properties, biological activities, and key experimental protocols.

Chemical Identity and Structure

This compound is classified as a macrolide. Its structure features a 14-membered macrocyclic lactone ring attached to a resorcinol moiety. The defining structural difference from its parent compound, β-zearalenol, is the saturation of the C1'-C2' double bond in the macrocycle.

| Identifier | Value | Citation |

| CAS Number | 42422-68-4 | [1] |

| Molecular Formula | C₁₈H₂₆O₅ | [1] |

| Molecular Weight | 322.40 g/mol | [1] |

| IUPAC Name | (4S,8S)-8,16,18-trihydroxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),15,17-trien-2-one | [2] |

| Synonyms | Taleranol, P-1560, β-Zeranol | [2][3] |

| SMILES | C[C@H]1CCC--INVALID-LINK--CCCCCc2cc(O)cc(O)c2C(=O)O1 | [3] |

| InChI Key | DWTTZBARDOXEAM-JSGCOSHPSA-N | [3] |

Physicochemical Properties

This compound is typically supplied as a solid powder for research purposes. Its solubility profile makes it suitable for dissolution in organic solvents for in vitro studies.

| Property | Value | Citation |

| Appearance | White to off-white solid/powder | [1] |

| Melting Point | 134-137 °C | [1] |

| Boiling Point (Predicted) | 576.0 ± 50.0 °C | [1] |

| Density (Predicted) | 1.153 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 8.08 ± 0.60 | [1] |

| Solubility | Soluble in Methanol (10 mg/mL), Ethanol, DMSO, DMF. Limited water solubility. | [3][4] |

| Storage Temperature | -20°C | [2] |

Spectral Properties

Detailed experimental spectra for this compound are not widely published. However, based on its chemical structure, the following spectral characteristics can be predicted. These properties are fundamental for its identification and structural elucidation.

| Technique | Expected Features |

| ¹H NMR | Signals expected for aromatic protons on the resorcinol ring (approx. 6.0-7.0 ppm), a methine proton adjacent to the lactone oxygen (approx. 4.0-5.0 ppm), a methine proton of the secondary alcohol on the macrocycle (approx. 3.5-4.5 ppm), numerous aliphatic methylene (CH₂) and methine (CH) protons (approx. 1.0-2.5 ppm), and a methyl (CH₃) group doublet (approx. 1.0-1.5 ppm). Phenolic hydroxyl protons would appear as broad singlets. |

| ¹³C NMR | A signal for the ester carbonyl carbon (approx. 170-185 ppm), aromatic carbons (approx. 110-160 ppm), carbons attached to oxygen (alcohols, ester linkage) (approx. 60-80 ppm), and a series of aliphatic carbons (approx. 10-45 ppm). |

| FT-IR (cm⁻¹) | A strong, broad absorption for O-H stretching from the alcohol and phenol groups (approx. 3200-3500 cm⁻¹), C-H stretching from aromatic and aliphatic groups (approx. 2850-3100 cm⁻¹), a strong absorption from the ester carbonyl (C=O) stretch (approx. 1690-1760 cm⁻¹), C=C stretching from the aromatic ring (approx. 1500-1600 cm⁻¹), and C-O stretching (approx. 1000-1300 cm⁻¹). |

| Mass Spectrometry (MS) | The molecular ion peak [M]⁺ would be expected at m/z 322. Key fragmentation would involve cleavage of the macrocyclic ring. In GC-MS analysis after derivatization, a quantitative ion at m/z 307 has been utilized for its detection.[5] |

Biological Activity and Mechanism of Action

This compound is primarily known for its estrogenic and cytotoxic effects, which stem from its ability to mimic endogenous hormones and induce cellular stress.

Estrogenic Activity

As a structural analogue of 17β-estradiol, this compound can bind to estrogen receptors (ERs), functioning as a xenoestrogen. This binding can trigger both genomic and non-genomic estrogenic signaling pathways, leading to the transcription of estrogen-responsive genes and rapid cellular effects. Its estrogenic potency is generally considered to be less than that of its precursor, zearalenone, and its alpha isomer, α-zearalanol.

Cytotoxicity and Apoptosis

This compound induces apoptosis and oxidative stress in various mammalian cell lines, particularly in reproductive cells. This cytotoxicity is dose-dependent and has been quantified in several studies.

| Cell Line | Assay | Endpoint | Value | Citation |

| Bovine Granulosa Cells | Proliferation | IC₅₀ (24h) | 25 µM | [6] |

| HepG2 (Human Liver) | Cytotoxicity | IC₅₀ (72h) | 15.2 µM | [6] |

The mechanism of apoptosis is believed to involve the induction of reactive oxygen species (ROS), leading to endoplasmic reticulum (ER) stress. This stress, in turn, can activate downstream apoptotic pathways, including the caspase cascade.

Metabolic Pathway

This compound is a product of the metabolic reduction of zearalenone (ZEA). In vivo, ZEA is first reduced to α- or β-zearalenol (ZOL). The double bond in the macrocycle of β-zearalenol can then be further reduced to yield β-zearalanol (ZAL). These metabolites can subsequently be conjugated with glucuronic acid to facilitate their elimination from the body.

Experimental Protocols

Chemical Synthesis: Reduction of β-Zearalenol

A common laboratory method to produce β-zearalanol is through the chemical reduction of its precursor, β-zearalenol, or directly from zearalenone. A mild reducing agent like sodium borohydride (NaBH₄) is suitable for reducing the ketone functional group to a hydroxyl group without affecting the ester linkage. The subsequent reduction of the alkene can be achieved via catalytic hydrogenation.

Protocol: Sodium Borohydride Reduction

-

Dissolution: Dissolve zearalenone (1.0 equivalent) in a suitable alcohol solvent, such as methanol or ethanol, in a round-bottom flask.

-

Cooling: Cool the solution to 0 °C in an ice-water bath.

-

Reduction: Add sodium borohydride (NaBH₄) (approx. 2.0 equivalents) portion-wise over 5-10 minutes, maintaining the temperature at 0 °C. The addition is exothermic.

-

Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Slowly add a dilute acid (e.g., 1 M HCl) at 0 °C to neutralize excess NaBH₄ and decompose the borate esters.

-

Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate) three times.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting mixture of α- and β-zearalenol can be purified by column chromatography.

-

Hydrogenation: The purified β-zearalenol can then be subjected to catalytic hydrogenation (e.g., H₂, Pd/C) to reduce the C=C double bond to yield β-zearalanol.

E-Screen Assay for Estrogenic Activity

The E-Screen (Estrogen-Screen) assay is a cell proliferation bioassay used to assess the estrogenic or anti-estrogenic activity of compounds. It utilizes estrogen receptor-positive (ER+) cell lines, most commonly the human breast cancer cell line MCF-7.

Protocol:

-

Cell Culture: Maintain MCF-7 cells in their standard growth medium. Prior to the assay, switch the cells to a steroid-free medium (e.g., phenol red-free medium with charcoal-stripped fetal bovine serum) for 3-4 days to deplete endogenous estrogens.

-

Seeding: Seed the hormone-deprived cells into 96-well plates at a predetermined density (e.g., 3,000 cells/well) and allow them to attach for 24 hours.

-

Treatment: Prepare serial dilutions of this compound in the steroid-free medium. Replace the medium in the wells with the medium containing the test compound. Include a positive control (17β-estradiol), a negative control (vehicle, e.g., DMSO), and a blank (medium only).

-

Incubation: Incubate the plates for 6 days at 37°C in a humidified atmosphere with 5% CO₂.

-

Quantification: After incubation, quantify cell proliferation using a suitable method, such as the sulforhodamine B (SRB) assay, which stains total cellular protein.

-

Analysis: Calculate the proliferative effect (PE) relative to the negative control and the relative proliferative effect (RPE) compared to the maximal effect of 17β-estradiol.

References

Beta-Zearalanol: A Deep Dive into its Estrogenic Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-zearalanol, a metabolite of the mycotoxin zearalenone, is a compound of significant interest due to its potent estrogenic activity. Zearalenone and its derivatives are produced by various Fusarium species and can contaminate cereal crops, leading to potential exposure in both animals and humans.[1][2] The structural similarity of these compounds to endogenous estrogens, such as 17β-estradiol, allows them to interact with estrogen receptors (ERs), thereby eliciting a range of physiological responses.[2][3] This technical guide provides an in-depth analysis of the mechanism of action of this compound, focusing on its interaction with estrogen receptors, the subsequent signaling pathways, and the experimental methodologies used to characterize its estrogenic potential.

Core Mechanism of Action: Estrogen Receptor Binding and Activation

The primary mechanism by which this compound exerts its estrogenic effects is through direct binding to and activation of estrogen receptors.[3][4] Estrogen receptors are ligand-activated transcription factors that modulate the expression of a wide array of genes involved in development, reproduction, and homeostasis.[5][6] There are two main subtypes of estrogen receptors, ERα and ERβ, which can have distinct and sometimes opposing physiological roles.

This compound, like other zearalenone derivatives, acts as an ER agonist. Upon entering the cell, it binds to the ligand-binding domain (LBD) of the estrogen receptor located in the cytoplasm or nucleus. This binding induces a conformational change in the receptor, leading to its dimerization and translocation into the nucleus.[7] The activated receptor-ligand complex then binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes.[5][6] This interaction recruits co-activator proteins and the general transcription machinery, initiating the transcription of estrogen-responsive genes.[8] This cascade of events ultimately results in the physiological and cellular responses associated with estrogenic stimulation.

While both ERα and ERβ can be activated by zearalenone and its metabolites, some studies suggest a preferential binding and activation of ERα by certain analogues.[4] The specific affinity of this compound for each receptor subtype can influence its tissue-specific effects.

Quantitative Analysis of Estrogenic Potency

The estrogenic potency of this compound and its related compounds has been quantified using various in vitro assays. These assays measure the compound's ability to bind to estrogen receptors and to induce estrogen-dependent cellular responses. The following table summarizes key quantitative data from the scientific literature.

| Compound | Assay Type | Cell Line/System | Endpoint | Value | Reference |

| β-Zearalanol | Competitive Binding Assay | Rat Uterine Cytosol | Relative Binding Affinity (vs. Estradiol) | 0.8% | [9] |

| β-Zearalenol | Competitive Binding Assay | Swine, Rat, Chicken Uterine/Oviduct Receptors | Relative Binding Affinity | Least affinity among Zearalenone, α-Zearalenol, and β-Zearalenol | [10] |

| Zearalenone (ZEN) | Competitive Binding Assay | Human ERα | IC50 | 240.4 nM | [11] |

| Zearalenone (ZEN) | Competitive Binding Assay | Human ERβ | IC50 | 165.7 nM | [11] |

| Zeranol (α-Zearalanol) | Competitive Binding Assay | Human ERα | IC50 | 21.79 nM | [11] |

| Zeranol (α-Zearalanol) | Competitive Binding Assay | Human ERβ | IC50 | 42.76 nM | [11] |

| α-Zearalenol (α-ZOL) | E-Screen (Cell Proliferation) | MCF-7 | Relative Proliferative Effect (RPE) | Highest among ZEA, α-ZOL, and β-ZOL | [12] |

| Zearalenone Analogs | Gene Expression Profiling | MCF-7 | Correlation with E2-induced gene expression (R-value) | 0.82 - 0.96 | [8] |

Signaling Pathway

The signaling pathway of this compound through the estrogen receptor is a multi-step process that culminates in the modulation of gene expression.

Caption: β-Zearalanol signaling via the estrogen receptor.

Experimental Protocols

Estrogen Receptor Competitive Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled estrogen for binding to the estrogen receptor.

Caption: Workflow for an ER competitive binding assay.

Methodology:

-

Receptor Preparation: Prepare cytosol from estrogen target tissues (e.g., rat uterus) or use purified recombinant estrogen receptors (ERα or ERβ).

-

Reaction Mixture: In assay tubes, combine the receptor preparation, a fixed concentration of radiolabeled 17β-estradiol (e.g., [³H]-E2), and varying concentrations of unlabeled this compound or a reference estrogen (e.g., diethylstilbestrol). Include control tubes with only the radiolabeled ligand to determine maximum binding and tubes with a large excess of unlabeled estrogen to determine non-specific binding.

-

Incubation: Incubate the reaction mixtures at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 18-24 hours).

-

Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand. Common methods include the use of hydroxyapatite (HAP) slurry or dextran-coated charcoal.

-

Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding of the radiolabeled estrogen against the log concentration of the competitor (this compound). Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand. The Relative Binding Affinity (RBA) can be calculated as: (IC50 of 17β-estradiol / IC50 of this compound) x 100.[13]

E-Screen (Cell Proliferation) Assay

This bioassay measures the estrogen-dependent proliferation of human breast cancer cells (MCF-7), which endogenously express the estrogen receptor.[12]

Caption: Workflow for the E-Screen cell proliferation assay.

Methodology:

-

Cell Culture: Culture MCF-7 cells in a phenol red-free medium supplemented with charcoal-stripped fetal bovine serum to remove endogenous estrogens.

-

Cell Seeding: Seed the cells at a low density in multi-well plates.

-

Treatment: After allowing the cells to attach, replace the medium with fresh medium containing various concentrations of this compound, a positive control (17β-estradiol), and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for a period of 6 days to allow for cell proliferation.

-

Quantification of Proliferation: Measure cell proliferation using methods such as the MTT assay, which measures metabolic activity, or by direct cell counting.

-

Data Analysis: Plot the cell number or absorbance against the concentration of the test compound. The proliferative effect (PE) is the ratio of the maximum cell number obtained with the test compound to the cell number in the vehicle control. The Relative Proliferative Effect (RPE) compares the maximum proliferation induced by the test compound to that of 17β-estradiol. The EC50, the concentration that produces 50% of the maximal proliferative response, can also be determined.[12][14]

Estrogen-Responsive Reporter Gene Assay

This assay utilizes a cell line that has been engineered to express a reporter gene (e.g., luciferase) under the control of an estrogen-responsive promoter.

Caption: Workflow for an estrogen-responsive reporter gene assay.

Methodology:

-

Cell Line and Plasmids: Use a cell line that either endogenously expresses ER (e.g., MCF-7) or is co-transfected with an ER expression vector (e.g., HeLa cells).[15] The cells are also transfected with a reporter plasmid containing an ERE sequence upstream of a reporter gene, such as luciferase.[16]

-

Cell Seeding and Transfection: Seed the cells in multi-well plates and transfect them with the appropriate plasmids.

-

Treatment: After transfection and a recovery period, treat the cells with different concentrations of this compound, a positive control (17β-estradiol), and a vehicle control.

-

Incubation: Incubate the cells for a sufficient period to allow for reporter gene expression (typically 18-24 hours).

-

Reporter Gene Assay: Lyse the cells and measure the activity of the reporter enzyme. For luciferase, a luminometer is used to measure the light output after the addition of a substrate.

-

Data Analysis: Normalize the reporter gene activity to a co-transfected control plasmid (e.g., expressing Renilla luciferase) to account for variations in transfection efficiency and cell number. Plot the normalized reporter activity against the log concentration of the test compound to determine the EC50 value and relative potency compared to 17β-estradiol.[17]

Conclusion

This compound is a potent mycoestrogen that exerts its biological effects primarily through the activation of estrogen receptors. Its ability to bind to these receptors, induce their dimerization, and promote the transcription of estrogen-responsive genes underlies its estrogenic activity. The quantitative assessment of its binding affinity and its effects on cell proliferation and gene expression, as detailed in the provided protocols, are crucial for understanding its potential physiological impact and for risk assessment. Further research into the differential activation of ERα and ERβ by this compound and its downstream gene targets will continue to elucidate the nuances of its mechanism of action.

References

- 1. Selectivity of natural, synthetic and environmental estrogens for zebrafish estrogen receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Zearalenone and the Immune Response - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Estrogenic and Non-Estrogenic Disruptor Effect of Zearalenone on Male Reproduction: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phytoestrogen α-zearalanol exerts antiapoptotic effects in differentiated pc12 cells via oestrogen receptor α - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Molecular Pathways of Estrogen Receptor Action [mdpi.com]

- 7. hygiena.com [hygiena.com]

- 8. Expression profiling of the genes responding to zearalenone and its analogues using estrogen-responsive genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. experts.illinois.edu [experts.illinois.edu]

- 10. Measurement of the relative binding affinity of zearalenone, alpha-zearalenol and beta-zearalenol for uterine and oviduct estrogen receptors in swine, rats and chickens: an indicator of estrogenic potencies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Characterization of the estrogenic activities of zearalenone and zeranol in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Estrogenic activity of zearalenone, α-zearalenol and β-zearalenol assessed using the E-screen assay in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Differential Ligand Binding Affinities of Human Estrogen Receptor-α Isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Reporter cell lines to study the estrogenic effects of xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Development of a stably transfected estrogen receptor-mediated luciferase reporter gene assay in the human T47D breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

Total Synthesis of β-Zearalanol: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this document provides an in-depth technical guide to the total synthesis of β-Zearalanol, a mycotoxin with notable estrogenic and pro-apoptotic activities. This guide details a key enantioselective synthetic route, presenting experimental protocols and quantitative data in a structured format. Furthermore, it visualizes the biological context of β-Zearalanol by illustrating its role in inducing apoptosis.

Introduction

β-Zearalanol is a 14-membered resorcylic acid macrolide, a derivative of zearalenone, produced by fungi of the Fusarium genus. Its structural similarity to estradiol allows it to bind to estrogen receptors, leading to various endocrine-disrupting effects. Beyond its hormonal activities, β-Zearalanol has garnered research interest for its ability to induce apoptosis (programmed cell death) in various cell lines, making its synthesis crucial for further investigation into its therapeutic potential and toxicological profile. This guide focuses on a stereoselective total synthesis approach, providing the necessary details for its replication in a research setting.

Enantioselective Total Synthesis of β-Zearalanol

A notable enantioselective total synthesis of β-Zearalanol has been reported, commencing from commercially available and enantiomerically pure (S)-propylene oxide and methyl 2,4-dihydroxy-6-methylbenzoate. The synthesis employs several key reactions, including a Grignard reaction, Sharpless asymmetric dihydroxylation, and Yamaguchi macrolactonization, followed by a ring-closing metathesis to construct the macrocyclic core.

Synthetic Scheme Overview

Caption: Retrosynthetic analysis of β-Zearalanol.

Experimental Protocols

The following protocols are based on the synthetic route developed by Kotla and colleagues.

Synthesis of the Aliphatic Segment

-

Grignard Reaction: (S)-methyloxirane is treated with a suitable Grignard reagent to introduce the carbon chain.

-

Sharpless Asymmetric Dihydroxylation: The terminal olefin resulting from the initial steps is subjected to asymmetric dihydroxylation using AD-mix-β. This reaction proceeds with high diastereoselectivity (dr 9:1) to yield the corresponding diol.

-

Protection and Deprotection: The resulting diol is protected, and subsequent removal of a silyl ether protecting group yields the key alcohol segment of the aliphatic portion.

Synthesis of the Aromatic Segment

-

Protection and Functionalization: Commercially available methyl 2,4-dihydroxy-6-methylbenzoate undergoes protection of the hydroxyl groups.

-

Wittig Olefination: A Wittig reaction is employed to introduce a vinyl group, which is a precursor for the acid functionality.

-

Hydrolysis: The ester is hydrolyzed to afford the corresponding carboxylic acid, completing the aromatic segment.

Assembly and Macrocyclization

-

Esterification: The synthesized aromatic acid and aliphatic alcohol are coupled to form a linear ester precursor.

-

Ring-Closing Metathesis (RCM): The linear diene is subjected to ring-closing metathesis using a second-generation Grubbs catalyst in dichloromethane at reflux for 12 hours to form the 14-membered macrocycle.

-

Final Deprotection: Global deprotection of the protecting groups in the final step yields β-Zearalanol. This is achieved by treating the protected macrocycle in benzene for 1.5 hours.

Quantitative Data Summary

| Step | Starting Materials | Key Reagents/Catalysts | Solvent | Yield | Stereoselectivity |

| Asymmetric Dihydroxylation | Terminal Olefin Intermediate | AD-mix-β | t-BuOH/H₂O | 87% | 9:1 dr |

| Alcohol Segment Synthesis | Silyl Ether Intermediate | TBAF | THF | 88% | - |

| Aromatic Acid Synthesis | Methyl Ester Precursor | LiOH·H₂O | THF/MeOH/H₂O | 81% | - |

| Esterification | Aromatic Acid and Aliphatic Alcohol | 2,4,6-trichlorobenzoyl chloride, Et₃N, DMAP | THF | 82% | - |

| Ring-Closing Metathesis | Linear Diene Ester | Grubbs Catalyst (2nd Gen) | CH₂Cl₂ | 71% | - |

| Final Deprotection | Protected Macrocycle | - | Benzene | 77% | - |

Biological Activity: Apoptosis Signaling Pathway

β-Zearalanol is known to induce apoptosis in various cell types. The signaling cascade often involves the activation of key effector proteins, leading to programmed cell death.

Caption: Apoptosis signaling pathway induced by β-Zearalanol.

Conclusion

The enantioselective total synthesis of β-Zearalanol presented in this guide provides a robust and reproducible method for obtaining this biologically active molecule for research purposes. The detailed protocols and quantitative data serve as a valuable resource for synthetic chemists. Furthermore, understanding the apoptotic signaling pathway of β-Zearalanol opens avenues for its investigation in drug discovery and toxicology. This guide aims to facilitate further research into the synthesis and biological functions of this intriguing natural product.

Beta-Zearalanol as a Primary Metabolite of Zearalenone: An In-depth Technical Guide

Introduction

Zearalenone (ZEN) is a non-steroidal estrogenic mycotoxin produced by various Fusarium species, commonly contaminating cereal crops such as maize, wheat, and barley worldwide.[1] Its presence in the food and feed chain poses a significant health risk to both humans and animals due to its endocrine-disrupting activities.[2][3] ZEN's chemical structure is similar to that of the natural estrogen, 17β-estradiol, allowing it to bind to and activate estrogen receptors (ERs), leading to reproductive disorders.[3][4]

Upon ingestion, ZEN is rapidly absorbed and undergoes extensive metabolism, primarily in the liver and intestines, into several derivatives, including α-zearalenol (α-ZEL), β-zearalenol (β-ZEL), α-zearalanol (α-ZAL), and β-zearalanol (β-ZAL).[5][6] This guide focuses on β-zearalanol, a significant metabolite, providing a comprehensive overview of its formation, biological activity, and the experimental methodologies used for its study. This document is intended for researchers, scientists, and drug development professionals working in toxicology, pharmacology, and related fields.

Metabolism of Zearalenone

Zearalenone undergoes a two-phase metabolic process. Phase I metabolism involves the reduction of the C-6' keto group to form α-ZEL and β-ZEL, which can be further reduced at the C1'-C2' double bond to yield α-ZAL and β-ZAL.[6][7] Phase II metabolism primarily involves the conjugation of ZEN and its phase I metabolites with glucuronic acid or sulfate, facilitating their excretion.[7][8][9]

The metabolic profile of ZEN exhibits significant species-specific differences. For instance, pigs tend to produce higher levels of the more estrogenic α-ZEL, making them particularly sensitive to ZEN's effects.[9] In contrast, chickens and cattle predominantly produce the less estrogenic β-ZEL.[10]

Enzymology of Zearalenone Metabolism

The biotransformation of ZEN is catalyzed by several enzyme systems. The reduction of ZEN to α-ZEL and β-ZEL is primarily mediated by 3α- and 3β-hydroxysteroid dehydrogenases (HSDs), respectively.[7] These enzymes are found in various tissues, including the liver, intestines, kidneys, and reproductive organs.[11]

Phase II conjugation reactions are catalyzed by uridine diphosphate glucuronosyltransferases (UGTs) and sulfotransferases (SULTs).[8][12] Human UGT isoforms UGT1A1, 1A3, and 1A8 have been shown to have high activity towards ZEN and its metabolites, leading to the formation of glucuronides.[8] Glucuronidation is considered a detoxification pathway as it significantly reduces the estrogenic activity of these compounds.[9]

Toxicological and Estrogenic Effects

The toxicological effects of ZEN and its metabolites are primarily attributed to their estrogenic activity.[2] These compounds can bind to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), with varying affinities.[6] The binding of these mycoestrogens to ERs can trigger a cascade of downstream signaling events, leading to the modulation of gene expression and subsequent cellular responses, such as cell proliferation and migration.[4][13]

The estrogenic potency of ZEN metabolites varies, with α-ZEL generally being more potent than the parent compound, while β-ZEL is less potent.[10][14] The activation of ERs by these compounds can lead to the activation of signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation.[4]

Quantitative Data

The estrogenic potencies of zearalenone and its metabolites can be compared using their half-maximal effective concentrations (EC50) from in vitro bioassays.

| Compound | Estrogenic Activity (EC50, nM) | Reference |

| 17β-Estradiol | ~0.01 | [15] |

| α-Zearalenol (α-ZEL) | 0.027 | [16] |

| α-Zearalanol (α-ZAL) | 0.067 | [16] |

| Zearalenone (ZEN) | 0.359 | [16] |

| β-Zearalanol (β-ZAL) | Varies, generally less potent than α-ZAL | [1] |

| β-Zearalenol (β-ZEL) | Less potent than ZEN | [1][14] |

Note: EC50 values can vary depending on the specific assay and cell line used.

The metabolic profile of zearalenone varies significantly across different species, influencing their susceptibility to its toxic effects.

| Species | Primary Metabolite(s) | Reference |

| Pig | α-Zearalenol (α-ZEL) | [5][9] |

| Human | α-Zearalenol (α-ZEL) and β-Zearalenol (β-ZEL) | [5] |

| Chicken | β-Zearalenol (β-ZEL) | [5][10] |

| Cattle | β-Zearalenol (β-ZEL) | [10] |

| Rat | α-Zearalenol (α-ZEL) and hydroxylated metabolites | [12][17] |

Experimental Protocols

In Vitro Metabolism of Zearalenone using Liver Microsomes

This protocol describes a general procedure for studying the phase I metabolism of zearalenone.

-

Preparation of Incubation Mixture:

-

In a microcentrifuge tube, combine liver microsomes (from the species of interest, e.g., human, rat, pig) with a phosphate buffer (e.g., 0.1 M, pH 7.4).

-

Add a solution of zearalenone (dissolved in a suitable solvent like methanol or DMSO) to achieve the desired final concentration.

-

Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).

-

-

Initiation of Metabolic Reaction:

-

Initiate the reaction by adding an NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Incubate the mixture at 37°C with shaking for a defined period (e.g., 30-60 minutes).

-

-

Termination of Reaction:

-

Stop the reaction by adding a cold organic solvent, such as acetonitrile or methanol, to precipitate the proteins.

-

-

Sample Preparation for Analysis:

-

Centrifuge the mixture to pellet the precipitated proteins.

-

Collect the supernatant containing the metabolites.

-

The supernatant can be further concentrated by evaporation under a stream of nitrogen and reconstituted in a suitable solvent for analysis.

-

-

Analysis:

-

Analyze the samples for the presence of zearalenone and its metabolites using HPLC-MS/MS or a similar analytical technique.

-

In Vivo Pharmacokinetic Study in an Animal Model

This protocol outlines a general approach for an in vivo study to assess the pharmacokinetics of zearalenone and its metabolites.

-

Animal Model and Acclimation:

-

Select an appropriate animal model (e.g., female rats or pigs).

-

Acclimate the animals to the housing conditions for a specified period (e.g., one week) with access to a mycotoxin-free diet and water ad libitum.

-

-

Dosing:

-

Administer a single dose of zearalenone to the animals via the desired route (e.g., oral gavage or intravenous injection). The vehicle for administration should be appropriate for the route and compound (e.g., corn oil for oral gavage).

-

-

Sample Collection:

-

Collect biological samples (blood, urine, and feces) at predetermined time points post-dosing (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours).

-

Process blood samples to obtain plasma or serum.

-

-

Sample Storage and Preparation:

-

Store all samples at -80°C until analysis.

-

For analysis of total metabolites (free and conjugated), urine and plasma samples may require enzymatic hydrolysis (e.g., with β-glucuronidase/sulfatase).

-

Extract the analytes from the biological matrices using an appropriate method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE).

-

-

Analysis:

-

Quantify the concentrations of zearalenone and its metabolites in the prepared samples using a validated analytical method like UPLC-MS/MS.[18]

-

-

Pharmacokinetic Analysis:

-

Use the concentration-time data to calculate key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life, clearance).

-

Analytical Methodology: UPLC-MS/MS for Zearalenone and Metabolites

This section provides a general framework for the analysis of zearalenone and its metabolites in biological samples.

-

Sample Preparation:

-

Chromatographic Separation (UPLC):

-

Column: Use a reverse-phase column (e.g., C18) for separation.

-

Mobile Phase: Employ a gradient elution with a binary mobile phase system, typically consisting of an aqueous component (e.g., water with a small amount of ammonium acetate or formic acid) and an organic component (e.g., methanol or acetonitrile).

-

Gradient Program: Optimize the gradient to achieve good separation of all target analytes.

-

-

Mass Spectrometric Detection (MS/MS):

-

Ionization: Use electrospray ionization (ESI) in either positive or negative mode, depending on the analytes.

-

Detection Mode: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

-

MRM Transitions: For each analyte, select at least two specific precursor-to-product ion transitions for quantification and confirmation.

-

Conclusion

Beta-zearalanol is a key metabolite in the biotransformation of zearalenone. Understanding its formation, species-specific metabolic profiles, and biological activity is crucial for accurately assessing the health risks associated with zearalenone exposure. The estrogenic nature of β-zearalanol and other ZEN metabolites underscores the importance of considering the complete metabolic profile when evaluating the toxicological impact of this mycotoxin. The experimental protocols and analytical methods outlined in this guide provide a framework for researchers to further investigate the complex metabolism and effects of zearalenone and its derivatives, contributing to improved food safety and public health.

References

- 1. mdpi.com [mdpi.com]

- 2. Zearalenone, an abandoned mycoestrogen toxin, and its possible role in human infertility - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Estrogenic and Non-Estrogenic Disruptor Effect of Zearalenone on Male Reproduction: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Zearalenone Promotes Cell Proliferation or Causes Cell Death? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Zearalenone - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. Research Progress of Safety of Zearalenone: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Glucuronidation of zearalenone, zeranol and four metabolites in vitro: formation of glucuronides by various microsomes and human UDP-glucuronosyltransferase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Zearalenone (ZEN) in Livestock and Poultry: Dose, Toxicokinetics, Toxicity and Estrogenicity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Zearalenone and Its Metabolites—General Overview, Occurrence, and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Dose-response effects of estrogenic mycotoxins (zearalenone, alpha- and beta-zearalenol) on motility, hyperactivation and the acrosome reaction of stallion sperm - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Estrogen Receptor α Is Crucial in Zearalenone-Induced Invasion and Migration of Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. β-Zearalenol - Wikipedia [en.wikipedia.org]

- 15. Estrogenic, androgenic, and genotoxic activities of zearalenone and deoxynivalenol in in vitro bioassays including exogenous metabolic activation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Estrogenic in vitro evaluation of zearalenone and its phase I and II metabolites in combination with soy isoflavones - PMC [pmc.ncbi.nlm.nih.gov]

- 17. In vitro phase I metabolism of cis-zearalenone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. Frontiers | Development of a reliable UHPLC-MS/MS method for simultaneous determination of zearalenone and zearalenone-14-glucoside in various feed products [frontiersin.org]

The Role of Beta-Zearalanol in Inducing Cell Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-Zearalanol (β-ZOL) is a metabolite of the mycotoxin zearalenone (ZEN), produced by various Fusarium species.[1] Commonly found as a contaminant in agricultural commodities, β-ZOL has garnered significant attention for its toxicological effects, particularly its ability to induce cellular apoptosis.[1][2] This programmed cell death is a critical process in tissue homeostasis, and its dysregulation is a hallmark of numerous diseases, including cancer. Understanding the molecular mechanisms by which β-ZOL triggers apoptosis is crucial for assessing its risk to human and animal health and for exploring its potential, or that of its analogs, in therapeutic applications. This technical guide provides an in-depth overview of the signaling pathways, quantitative effects, and experimental methodologies related to β-ZOL-induced cell apoptosis.

Mechanisms of this compound-Induced Apoptosis

This compound primarily induces apoptosis through the intrinsic or mitochondrial pathway, a process characterized by the involvement of reactive oxygen species (ROS) and the Bcl-2 family of proteins.[1][3] The activation of upstream stress-related kinases and the tumor suppressor p53 also plays a pivotal role in initiating the apoptotic cascade.[1]

Key Signaling Pathways

1. Upstream Kinase and p53 Activation: Exposure to β-ZOL activates stress-related kinases such as c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK), as well as the tumor suppressor protein p53.[1] These molecules act as upstream sensors of cellular stress, initiating the downstream apoptotic signaling.

2. Generation of Reactive Oxygen Species (ROS): A significant event in β-ZOL-induced apoptosis is the increased production of intracellular ROS.[1] This oxidative stress is a key trigger for mitochondrial dysfunction.

3. Mitochondrial (Intrinsic) Pathway Activation:

-

Bcl-2 Family Protein Regulation: The activation of p53, JNK, and p38 leads to the alteration of the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family.[1] β-ZOL exposure typically leads to an increase in the Bax/Bcl-2 ratio, which is a critical determinant for the cell's commitment to apoptosis.[2]

-

Mitochondrial Membrane Potential (MMP) Loss: The increased Bax/Bcl-2 ratio promotes the permeabilization of the outer mitochondrial membrane, resulting in the loss of the mitochondrial membrane potential (ΔΨm).[1][3]

-

Release of Pro-Apoptotic Factors: The compromised mitochondrial membrane releases pro-apoptotic proteins, including cytochrome c and apoptosis-inducing factor (AIF), into the cytoplasm.[1]

4. Caspase-Dependent and -Independent Execution:

-

Caspase-Dependent Pathway: Cytosolic cytochrome c associates with Apaf-1 to form the apoptosome, which in turn activates caspase-9, an initiator caspase.[4] Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, leading to the cleavage of cellular substrates and the execution of apoptosis.[4][5]

-

Caspase-Independent Pathway: The released AIF translocates to the nucleus, where it can induce chromatin condensation and DNA fragmentation in a caspase-independent manner.[1]

Caption: Signaling pathway of this compound-induced apoptosis.

Quantitative Analysis of this compound's Apoptotic Effects

The cytotoxic and apoptotic effects of β-ZOL are dose-dependent and vary across different cell lines. The following tables summarize key quantitative data from various studies.

Table 1: IC50 Values of this compound in Various Cell Lines

| Cell Line | Description | Incubation Time (hours) | IC50 (µM) | Reference |

| Bovine Granulosa Cells (BGCs) | Ovarian cells | 24 | 25 | [1][5] |

| HepG2 | Human liver cancer | 72 | 15.2 | [1] |

| RAW264.7 | Mouse macrophage | Not Specified | ~10 (estimated) | [3] |

Table 2: Dose-Dependent Induction of Apoptosis by this compound

| Cell Line | Concentration (µM) | Incubation Time (hours) | Apoptotic Cells (%) | Reference |

| Bovine Granulosa Cells | 0 (Control) | 24 | ~2 | [5] |

| 25 | 24 | ~12 | [5] | |

| Equine Granulosa Cells | 10 | 24 | ~35 (sub-G1 peak) | [6] |

Table 3: Effect of this compound on Key Apoptotic Proteins

| Cell Line | Treatment | Protein | Change in Expression/Activity | Reference |

| Bovine Granulosa Cells | 25 µM β-ZOL for 24h | Cleaved Caspase-3 | Markedly increased | [5] |

| RAW264.7 macrophages | Not specified | Bax/Bcl-2 ratio | Increased (implied) | [1] |

Experimental Protocols

Standardized protocols are essential for the accurate assessment of apoptosis. Below are detailed methodologies for key experiments used to investigate the effects of β-ZOL.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours.

-

Treatment: Treat cells with various concentrations of β-ZOL and a vehicle control. Incubate for the desired period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 4 hours at 37°C in a humidified atmosphere.

-

Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

-

Overnight Incubation: Allow the plate to stand overnight in the incubator.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Caption: Workflow for the MTT cell viability assay.

Apoptosis Detection by Annexin V/PI Staining and Flow Cytometry

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Culture and treat cells with β-ZOL as required.

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

-

Washing: Wash cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

-

Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Dilution: Add 400 µL of 1X Annexin V binding buffer to each tube.

-

Analysis: Analyze the samples by flow cytometry within 1 hour.

Caption: Workflow for Annexin V/PI apoptosis assay.

Western Blotting for Apoptotic Proteins (Bcl-2, Bax, Cleaved Caspase-3)

This technique is used to detect and quantify specific proteins in a cell lysate.

Protocol:

-

Protein Extraction: After treatment with β-ZOL, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein (20-40 µg) in Laemmli buffer and separate by SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, Bax, cleaved caspase-3, and a loading control (e.g., β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensities using densitometry software and normalize to the loading control.

Caption: Workflow for Western blotting of apoptotic proteins.

Conclusion

This compound is a potent inducer of apoptosis in various cell types, primarily through the activation of the intrinsic mitochondrial pathway. The process is initiated by the activation of stress kinases and p53, leading to ROS production, an increased Bax/Bcl-2 ratio, loss of mitochondrial membrane potential, and subsequent caspase activation. The provided quantitative data and detailed experimental protocols offer a valuable resource for researchers investigating the toxicological properties of β-ZOL and for professionals in drug development exploring apoptosis-inducing agents. Further research is warranted to fully elucidate the cell-type-specific responses and to explore the potential therapeutic applications of compounds that modulate these apoptotic pathways.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The neuroprotective effects of phytoestrogen α-zearalanol on β-amyloid-induced toxicity in differentiated PC-12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Zearalenone induces apoptosis and necrosis in porcine granulosa cells via a caspase-3- and caspase-9-dependent mitochondrial signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

Beta-Zearalanol Mediated Oxidative Stress Pathways in Mammalian Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Beta-zearalanol (β-ZOL), a major metabolite of the mycotoxin zearalenone (ZEA), is a compound of increasing toxicological concern.[1][2] Possessing estrogenic properties, its presence as a contaminant in food and feed poses potential health risks to both humans and livestock.[3][4] Emerging evidence strongly indicates that a primary mechanism of β-ZOL-induced cytotoxicity involves the induction of oxidative stress in mammalian cells.[1][3] This technical guide provides an in-depth overview of the core oxidative stress pathways modulated by β-zearalanol, supported by quantitative data, detailed experimental methodologies, and visual representations of the key signaling cascades.

Introduction to this compound and Oxidative Stress

This compound is a reduced metabolite of zearalenone, a non-steroidal estrogenic mycotoxin produced by various Fusarium species.[1][2] The biotransformation of ZEA to its metabolites, including β-ZOL, primarily occurs in the liver.[5] While often considered less toxic than its parent compound, β-ZOL exhibits significant biological activity, including the ability to induce apoptosis and cellular damage through the generation of reactive oxygen species (ROS).[1][3][5]

Oxidative stress arises from an imbalance between the production of ROS and the cell's ability to detoxify these reactive intermediates through its antioxidant defense systems.[6] Key ROS implicated in cellular damage include the superoxide anion (O₂⁻), hydrogen peroxide (H₂O₂), and the hydroxyl radical (•OH).[6] Excessive ROS can lead to damage of vital cellular components such as lipids, proteins, and DNA, ultimately triggering apoptotic cell death.[2]

Core Signaling Pathways Activated by this compound

This compound exposure has been shown to initiate a cascade of events culminating in oxidative stress and apoptosis. The primary interconnected pathways involved are the induction of ROS, endoplasmic reticulum (ER) stress, and mitochondrial dysfunction.

Reactive Oxygen Species (ROS) Generation

A hallmark of β-ZOL toxicity is the significant accumulation of intracellular ROS.[3] This increase in ROS is a central event that triggers downstream deleterious effects. Studies in bovine granulosa cells have demonstrated that treatment with β-zearalanol leads to a significant enhancement of ROS levels.[3]

Endoplasmic Reticulum (ER) Stress

The accumulation of ROS can disrupt the protein folding capacity of the endoplasmic reticulum, leading to ER stress.[3] A key marker of ER stress is the upregulation of the 78-kDa glucose-regulated protein (GRP78), also known as BiP.[1][7] Proteomic analyses of cells treated with β-zearalanol have identified the upregulation of GRP78, confirming the induction of the ER stress response.[1] This ER stress can, in turn, activate pro-apoptotic signaling pathways.[3]

Mitochondrial Dysfunction and Apoptosis

Mitochondria are both a source and a target of ROS. This compound-induced oxidative stress can lead to mitochondrial dysfunction, characterized by a decrease in mitochondrial membrane potential (ΔΨm).[2] This disruption of mitochondrial integrity can lead to the release of pro-apoptotic factors into the cytoplasm.

The culmination of ROS generation, ER stress, and mitochondrial dysfunction is the activation of the apoptotic cascade. A critical executioner in this process is caspase-3.[3][8] Studies have shown that exposure to β-zearalanol results in increased expression of cleaved (activated) caspase-3, confirming the induction of apoptosis.[3]

Quantitative Data Summary

The following tables summarize key quantitative findings from studies investigating the effects of this compound on mammalian cells.

Table 1: Cytotoxicity of this compound

| Cell Line | Exposure Time | IC50 Value (µM) | Reference |

| Bovine Granulosa Cells (BGC) | 24 hours | 25 | [9] |

| HepG2 | 72 hours | 15.2 | [9] |

| CHO-K1 | 72 hours | >75.0 | [10] |

Table 2: Effects of this compound on Oxidative Stress Markers

| Cell Line | Treatment | Effect | Fold Change / Significance | Reference | | :--- | :--- | :--- | :--- |[3] | | Bovine Granulosa Cells | β-zearalanol | Increased ROS accumulation | p < 0.01 |[3] | | Vero Cells | β-zearalanol | Increased Lipid Peroxidation (MDA) | Dose-dependent increase |[7] |

Table 3: Impact of this compound on Apoptosis and ER Stress Markers

| Cell Line | Treatment | Marker | Effect | Reference |

| Bovine Granulosa Cells | β-zearalanol | Cleaved Caspase-3 | Increased expression | [3] |

| Bovine Granulosa Cells | β-zearalanol | GRP78 (HSPA5) | Upregulated in iTRAQ proteomics | [1] |

Visualization of Key Pathways and Workflows

Signaling Pathway of this compound-Induced Oxidative Stress

Caption: this compound induced oxidative stress signaling cascade.

Experimental Workflow for Assessing Oxidative Stress

Caption: General workflow for studying this compound's effects.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound-mediated oxidative stress.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol is based on the use of 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), a cell-permeable probe that fluoresces upon oxidation.[2][11]

Materials:

-

Mammalian cells of interest

-

This compound (β-ZOL)

-

Cell culture medium (e.g., DMEM)

-

Phosphate-buffered saline (PBS)

-

DCFH-DA stock solution (e.g., 10 mM in DMSO)

-

96-well black, clear-bottom plates

-

Fluorescence microplate reader or fluorescence microscope

Procedure:

-

Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a suitable density to achieve 70-80% confluency on the day of the experiment. Incubate overnight under standard cell culture conditions (e.g., 37°C, 5% CO₂).

-

Treatment: Remove the culture medium and treat the cells with varying concentrations of β-ZOL in fresh medium for the desired time period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

Probe Loading: After treatment, remove the medium and wash the cells twice with warm PBS.

-

Prepare a working solution of DCFH-DA (e.g., 10-50 µM) in serum-free medium.

-

Add the DCFH-DA working solution to each well and incubate for 30-45 minutes at 37°C in the dark.[2]

-

Measurement: Wash the cells twice with PBS to remove excess probe.

-

Add PBS to each well and immediately measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[2] Alternatively, visualize and capture images using a fluorescence microscope.

-

Data Analysis: Normalize the fluorescence intensity of treated cells to that of the control cells to determine the fold increase in ROS production.

Assessment of Mitochondrial Membrane Potential (ΔΨm)

This protocol utilizes the JC-1 dye, which forms red-fluorescent aggregates in healthy mitochondria with high membrane potential and exists as green-fluorescent monomers in the cytoplasm of apoptotic cells with low membrane potential.[5][12]

Materials:

-

Treated and control cells

-

JC-1 reagent

-

Cell culture medium

-

Assay Buffer (often provided with JC-1 kits)

-

Fluorescence microscope or flow cytometer

Procedure:

-

Cell Preparation: Culture and treat cells with β-ZOL as described in the ROS detection protocol.

-

JC-1 Staining: Prepare a JC-1 staining solution (e.g., 1-10 µM) in cell culture medium according to the manufacturer's instructions.[5]

-

Remove the treatment medium, wash the cells with PBS, and add the JC-1 staining solution.

-

Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator.[12]

-

Washing: Aspirate the staining solution and wash the cells twice with the provided Assay Buffer or PBS.[12]

-

Analysis:

-

Fluorescence Microscopy: Immediately visualize the cells. Healthy cells will exhibit red mitochondrial staining, while apoptotic cells will show increased green fluorescence. Capture images of both red and green channels.

-

Flow Cytometry: Harvest the cells, resuspend them in Assay Buffer, and analyze using a flow cytometer. The ratio of red to green fluorescence is used to quantify the change in mitochondrial membrane potential.

-

Caspase-3 Activity Assay

This protocol describes a fluorometric or colorimetric assay to measure the activity of caspase-3, a key executioner caspase in apoptosis.[8][13]

Materials:

-

Treated and control cells

-

Caspase-3 assay kit (containing lysis buffer, reaction buffer, and a caspase-3 substrate such as Ac-DEVD-AMC or DEVD-pNA)

-

Dithiothreitol (DTT)

-

96-well plate

-

Fluorometer or spectrophotometer

Procedure:

-

Cell Lysis: After treatment with β-ZOL, harvest the cells and centrifuge to obtain a cell pellet.

-

Resuspend the cell pellet in ice-cold lysis buffer provided in the kit.

-

Incubate the lysate on ice for 10-15 minutes.

-

Centrifuge at high speed (e.g., 10,000 x g) for 1 minute at 4°C to pellet cellular debris.

-

Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube.

-

Protein Quantification: Determine the protein concentration of the lysate using a standard method (e.g., Bradford assay).

-

Assay Reaction:

-

Incubation and Measurement: Incubate the plate at 37°C for 1-2 hours, protected from light.[13]

-

Measure the fluorescence (Ex/Em = 380/420-460 nm for AMC) or absorbance (405 nm for pNA).[8][15]

-

Data Analysis: Compare the readings from the β-ZOL-treated samples to the untreated controls to determine the fold increase in caspase-3 activity.

Western Blotting for ER Stress Markers

This protocol is for the detection of key ER stress proteins such as GRP78.[7][16]

Materials:

-

Treated and control cells

-

RIPA buffer or other suitable lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies (e.g., anti-GRP78, anti-β-actin)

-

HRP-conjugated secondary antibody

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Chemiluminescent substrate

Procedure:

-

Protein Extraction: Lyse the treated and control cells in lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE: Load equal amounts of protein per lane and separate by SDS-polyacrylamide gel electrophoresis.

-

Electrotransfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against the target protein (e.g., GRP78) overnight at 4°C.

-

Washing: Wash the membrane several times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane again with TBST.

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Conclusion

This compound exerts its cytotoxic effects in mammalian cells through a multifaceted mechanism centered on the induction of oxidative stress. The generation of ROS acts as a primary trigger, leading to subsequent ER stress and mitochondrial dysfunction, which collectively drive the cell towards apoptosis, primarily through the activation of caspase-3. The quantitative data and detailed protocols provided in this guide offer a robust framework for researchers and scientists to investigate the toxicological impact of this compound and to explore potential therapeutic interventions aimed at mitigating its adverse effects. Further research is warranted to fully elucidate the intricate molecular interactions and to assess the long-term consequences of exposure to this mycotoxin metabolite.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Understanding the Toxin Effects of β-Zearalenol and HT-2 on Bovine Granulosa Cells Using iTRAQ-Based Proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. bioquochem.com [bioquochem.com]

- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 6. MEASUREMENT OF SUPEROXIDE DISMUTASE, CATALASE, AND GLUTATHIONE PEROXIDASE IN CULTURED CELLS AND TISSUE - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Methods for Monitoring Endoplasmic Reticulum Stress and the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]

- 9. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]

- 10. plant-stress.weebly.com [plant-stress.weebly.com]

- 11. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. abcam.com [abcam.com]

- 15. bosterbio.com [bosterbio.com]

- 16. Methods for Studying ER Stress and UPR Markers in Human Cells | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide on the Biotransformation of Zearalenone to β-Zearalanol in Livestock

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biotransformation of zearalenone (ZEN), a prevalent mycotoxin, into its metabolite β-zearalanol (β-ZAL) in various livestock species. Understanding this metabolic pathway is crucial for assessing the toxicological risks associated with ZEN-contaminated feed and for developing effective mitigation strategies.

Introduction to Zearalenone and its Metabolism

Zearalenone is a non-steroidal estrogenic mycotoxin produced by various Fusarium species that commonly contaminate cereal grains worldwide.[1][2] Upon ingestion by livestock, ZEN undergoes extensive metabolism, primarily in the liver and intestines, leading to the formation of several derivatives, including α-zearalenol (α-ZEL), β-zearalenol (β-ZEL), zearalanone (ZAN), α-zearalanol (α-ZAL), and β-zearalanol (β-ZAL).[1][3][4][5] The biotransformation of ZEN involves two main pathways: reduction and conjugation.[6][7]

The reduction of ZEN's keto group results in the stereoisomeric metabolites α-ZEL and β-ZEL, a reaction catalyzed by 3α- and 3β-hydroxysteroid dehydrogenases (HSDs).[1][6][7] Further reduction of the olefinic double bond in the lactone ring of zearalenols can lead to the formation of zearalanols.[8] Specifically, β-ZEL can be further reduced to β-zearalanol (β-ZAL).[9][10][11] These metabolites can then be conjugated with glucuronic acid or sulfate, facilitating their excretion.[1][7]

The relative production of these metabolites varies significantly among livestock species, which influences their susceptibility to the estrogenic effects of ZEN.[12][13][14]

Metabolic Pathways of Zearalenone to β-Zearalanol

The conversion of zearalenone to β-zearalanol is a multi-step process involving enzymatic reactions. The primary pathway begins with the reduction of ZEN to β-zearalenol, which is then further reduced to β-zearalanol.

Species-Specific Biotransformation

The metabolic profile of zearalenone shows considerable variation among different livestock species. This species-specific metabolism is a key determinant of their sensitivity to ZEN toxicity.

-

Cattle: In cattle, the biotransformation of ZEN predominantly yields β-ZEL.[9][15][16] Consequently, β-ZAL is also a significant metabolite found in cattle.[9] Studies have detected β-ZAL in the urine and serum of dairy cows fed ZEN-contaminated diets.[9] The liver is a primary site for this conversion, with hepatic microsomes showing a preference for the formation of β-ZEL.[15]

-

Pigs: Pigs are highly sensitive to the estrogenic effects of ZEN. Their metabolism favors the production of the more estrogenic α-ZEL.[6][12][17] While α-ZAL has been detected, the formation of β-ZAL appears to be less prominent compared to cattle.[18][19] However, trace amounts of β-ZAL have been identified in pig tissues.[20]

-

Poultry: In poultry species like chickens and turkeys, the metabolism of ZEN also leads to a higher production of β-ZEL over α-ZEL.[12][21][22] This suggests that, similar to cattle, the pathway leading to β-ZAL is active. Studies have shown the presence of β-ZAL in chicken liver samples.[18][19]

-

Sheep: The metabolism of ZEN in sheep can produce a range of metabolites, including α- and β-ZAL.[6][23]

Quantitative Data on β-Zearalanol Concentrations

The following tables summarize quantitative data on the concentrations of β-zearalanol and related metabolites in various livestock species from cited studies.

Table 1: Concentration of Zearalenone and its Metabolites in Dairy Cow Biological Fluids [9]

| Analyte | Serum (µg/L) | Urine (µg/L) |

| Zearalenone (ZEN) | - | 0.13 ± 0.04 |

| α-Zearalenol (α-ZEL) | 0.12 ± 0.03 | 0.10 ± 0.02 |

| β-Zearalenol (β-ZEL) | - | 0.45 ± 0.11 |

| α-Zearalanol (α-ZAL) | 0.08 ± 0.02 | - |

| β-Zearalanol (β-ZAL) | 0.09 ± 0.02 | 0.28 ± 0.07 |

| Zearalanone (ZAN) | 0.15 ± 0.04 | 0.35 ± 0.09 |

| Values are presented as mean ± standard error. Cows were fed a TMR with 500 ± 75 µg/kg of ZEN. |

Table 2: Concentration of Zearalenone and its Metabolites in Pig Tissues [20]

| Analyte | Urine (µg/L) | Liver (ng/g) | Muscle (ng/g) |

| Zearalenone (ZEN) | 155.4 | < LOQ | Traces |

| α-Zearalenol (α-ZEL) | 68.7 | Predominant | High amounts |

| β-Zearalenol (β-ZEL) | 23.8 | Minor | - |

| α-Zearalanol (α-ZAL) | Traces | Not identified | - |

| β-Zearalanol (β-ZAL) | Traces | Not identified | - |

| Zearalanone (ZAN) | 53.1 | Not identified | - |

| Pigs were fed zearalenone-contaminated oats. |

Table 3: Concentration of Zearalenones in Chicken Liver Samples (ng/g) [18][19]

| Analyte | Mean ± SD | Max Value |

| Zearalenone (ZEN) | 4.31 ± 8.01 | 30.79 |

| α-Zearalenol (α-ZOL) | 7.46 ± 9.37 | 23.81 |

| β-Zearalenol (β-ZOL) | 22.73 ± 55.0 | 152.62 |

| Zearalanone (ZAN) | 1.83 ± 2.67 | 8.87 |

| β-Zearalanol (β-ZAL) | 0.06 ± 0.12 | 0.47 |

Experimental Protocols

Detailed methodologies are essential for the accurate quantification of zearalenone and its metabolites. Below are summaries of typical experimental protocols.

5.1. Sample Preparation and Extraction

A common workflow for the analysis of ZEN and its metabolites from biological matrices involves extraction, clean-up, and concentration steps.

References

- 1. Zearalenone (ZEN) in Livestock and Poultry: Dose, Toxicokinetics, Toxicity and Estrogenicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Zearalenone (ZEN) in Livestock and Poultry: Dose, Toxicokinetics, Toxicity and Estrogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Zearalenone and Reproductive Function in Farm Animals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]

- 9. mdpi.com [mdpi.com]

- 10. peerj.com [peerj.com]

- 11. Degradation of zearalenone by microorganisms and enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Species differences in the hepatic biotransformation of zearalenone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Metabolic Profile of Zearalenone in Liver Microsomes from Different Species and Its in Vivo Metabolism in Rats and Chickens Using Ultra High-Pressure Liquid Chromatography-Quadrupole/Time-of-Flight Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Metabolic profile of zearalenone in liver microsomes from different species and its in vivo metabolism in rats and chickens using ultra high-pressure liquid chromatography-quadrupole/time-of-flight mass spectrometry [biblio.ugent.be]

- 15. mdpi.com [mdpi.com]

- 16. Zearalenone (ZEN) metabolism and residue concentrations in physiological specimens of dairy cows exposed long-term to ZEN-contaminated diets differing in concentrate feed proportions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Evaluation of Zearalenones and Their Metabolites in Chicken, Pig and Lamb Liver Samples | MDPI [mdpi.com]

- 19. Evaluation of Zearalenones and Their Metabolites in Chicken, Pig and Lamb Liver Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Concentration levels of zearalenone and its metabolites in urine, muscle tissue, and liver samples of pigs fed with mycotoxin-contaminated oats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Zearalenone and Its Metabolites—General Overview, Occurrence, and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

The Elusive Presence of β-Zearalanol in Fusarium-Contaminated Grains: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Zearalenone (ZEN), a mycotoxin produced by various Fusarium species, is a frequent contaminant of cereal grains worldwide, posing significant health risks due to its estrogenic activity. Its metabolites, including α-zearalenol (α-ZEL), β-zearalenol (β-ZEL), α-zearalanol (α-ZAL), and β-zearalanol (β-ZAL), are also of concern as their toxicities can differ from the parent compound. This technical guide delves into the natural occurrence of β-zearalanol in Fusarium-contaminated grains, exploring its biosynthesis, analytical methodologies for its detection, and a review of its reported prevalence. While the metabolic pathways leading to the formation of zearalanols in animals are relatively well-understood, their endogenous production by Fusarium species in grains remains a subject of ongoing investigation. This guide provides a comprehensive overview of the current scientific understanding, detailed experimental protocols for analysis, and a critical evaluation of the available data on β-zearalanol in key cereal commodities.

Introduction: Zearalenone and its Metabolites

Zearalenone is a non-steroidal estrogenic mycotoxin produced predominantly by Fusarium graminearum, F. culmorum, F. cerealis, F. equiseti, and F. verticillioides.[1] These fungi commonly infect a variety of cereal crops, including maize, wheat, barley, oats, and rice, leading to the contamination of food and feed.[1] The toxicological effects of ZEN are primarily attributed to its structural similarity to the natural estrogen 17β-estradiol, allowing it to bind to estrogen receptors and disrupt endocrine function.

ZEN can be metabolized into several derivatives, broadly classified as zearalenols and zearalanols. The reduction of the C-6' ketone group of ZEN leads to the formation of α-zearalenol and β-zearalenol. Further reduction of the C-1'-C-2' double bond of these zearalenols results in the formation of α-zearalanol and β-zearalanol.[2] The estrogenic potency of these metabolites varies, with α-ZEL being more estrogenic than ZEN, while β-ZEL is less potent.[3] The zearalanols, including β-zearalanol, are also known to possess estrogenic activity.

Biosynthesis and Metabolic Pathways

The biosynthesis of zearalenone in Fusarium graminearum originates from the polyketide pathway, involving a set of genes organized in a cluster. Key enzymes in this process include two polyketide synthases (PKS), PKS4 and PKS13, which are responsible for the formation of the polyketide backbone.[2] The final conversion of the precursor to zearalenone is catalyzed by an isoamyl alcohol oxidase encoded by the ZEB1 gene.[2]